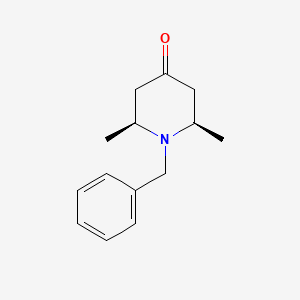

(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one” belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing the piperidine functional group, which is a six-membered saturated heterocycle with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, “(2R,6S)-2,6-Diaminoheptanedioate” has a molecular formula of C7H12N2O4 , and “(2R,6S)-2,6-Heptanediol” has a molecular formula of C7H16O2 .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Piperidines, for example, are involved in a variety of chemical reactions due to the presence of the nitrogen atom in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and the properties of similar compounds. For instance, “(2R,6S)-2,6-Diaminoheptanedioate” has an average mass of 188.182 Da , and “(2R,6S)-2,6-Heptanediol” has an average mass of 132.201 Da .Applications De Recherche Scientifique

Synthesis and Stereochemistry

A study detailed the synthesis and stereochemistry of N-benzylated piperidones, highlighting the chair conformation with equatorial orientation of substituents, which affects the NMR chemical shifts significantly (Dindulkar et al., 2012). This research is crucial for understanding the structural aspects of such compounds.

Catalytic Applications

Research on chiral amino alcohol ligands anchored to polystyrene resins showed the high catalytic activity of compounds related to "(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one" in the enantioselective addition of diethylzinc to benzaldehyde (Vidal‐Ferran et al., 1998). This highlights the compound's potential in asymmetric synthesis.

Antimicrobial Activity

A series of 3-benzyl-2,6-diarylpiperidin-4-one derivatives were synthesized and evaluated for antimicrobial activity, showing significant inhibitory potential against various bacterial and fungal strains (Sahu et al., 2013). This indicates the potential of these compounds in developing new antimicrobial agents.

Antitumor Activity

The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was described, showing significant activity against the Walker 256 carcinosarcoma in rats, suggesting potential antitumor applications (Grivsky et al., 1980).

PET Ligand for NK1 Receptors

A compound similar to "(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one" was prepared as a PET ligand for investigating central neurokinin(1) (NK1) receptors, showing promise for in vivo visualization of these receptors (Mey et al., 2005).

Safety And Hazards

Orientations Futures

The future directions in the study of a compound depend on its potential applications and the current state of research. For example, Prottremin, a compound similar to “(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one”, has shown antiparkinsonian activity in vivo on different animal models of Parkinson’s disease . This suggests that similar compounds could be studied for their potential therapeutic effects.

Propriétés

IUPAC Name |

(2S,6R)-1-benzyl-2,6-dimethylpiperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZABKAGQMPNUFJ-TXEJJXNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C[C@@H](N1CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-nitrobenzamide](/img/structure/B2817796.png)

![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817798.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2817802.png)

![2-Chloro-1-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2817807.png)

![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2817808.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2817810.png)

![3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2817814.png)

![(4-Chlorophenyl)-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]methanone](/img/structure/B2817816.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone](/img/structure/B2817817.png)